

# Spectroscopic Analysis of 6-Chloropyridin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chloropyridin-3-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Chloropyridin-3-amine**, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Chloropyridin-3-amine**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.03	d	2.7	1H	H-2
7.18	d	8.4	1H	H-4
7.08	dd	8.4, 2.8	1H	H-5
3.85	s	-	2H	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
141.2	C-6
139.8	C-2
138.1	C-3
124.6	C-5
124.2	C-4

Solvent:  $\text{CDCl}_3$ , Spectrometer Frequency: 100 MHz

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3420, 3315	Strong, Sharp	N-H stretch (asymmetric and symmetric)
3080	Medium	Aromatic C-H stretch
1620	Strong	N-H bend (scissoring)
1580, 1470	Strong	C=C and C=N ring stretching
1310	Strong	C-N stretch (aromatic amine)
820	Strong	C-H out-of-plane bend
780	Strong	C-Cl stretch

Sample Preparation: KBr pellet

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
128.0	100	[M] <sup>+</sup> ( <sup>35</sup> Cl)
130.0	32	[M] <sup>+</sup> ( <sup>37</sup> Cl)
93.0	45	[M-Cl] <sup>+</sup>
66.0	30	[M-Cl-HCN] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

- **Sample Preparation:** Approximately 10-20 mg of **6-Chloropyridin-3-amine** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum was acquired at 400 MHz. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum was acquired at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds were employed. Approximately 1024 scans were averaged.
- **Data Processing:** The raw data (Free Induction Decay - FID) was processed using a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline corrections were applied manually. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

- **Sample Preparation (KBr Pellet Method):** A small amount of **6-Chloropyridin-3-amine** (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.<sup>[1][2][3]</sup> The mixture was then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.<sup>[1][2][3]</sup>
- **Data Acquisition:** The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum.<sup>[4]</sup> 32 scans were co-added to obtain a high-quality spectrum.
- **Data Analysis:** The resulting spectrum was analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.

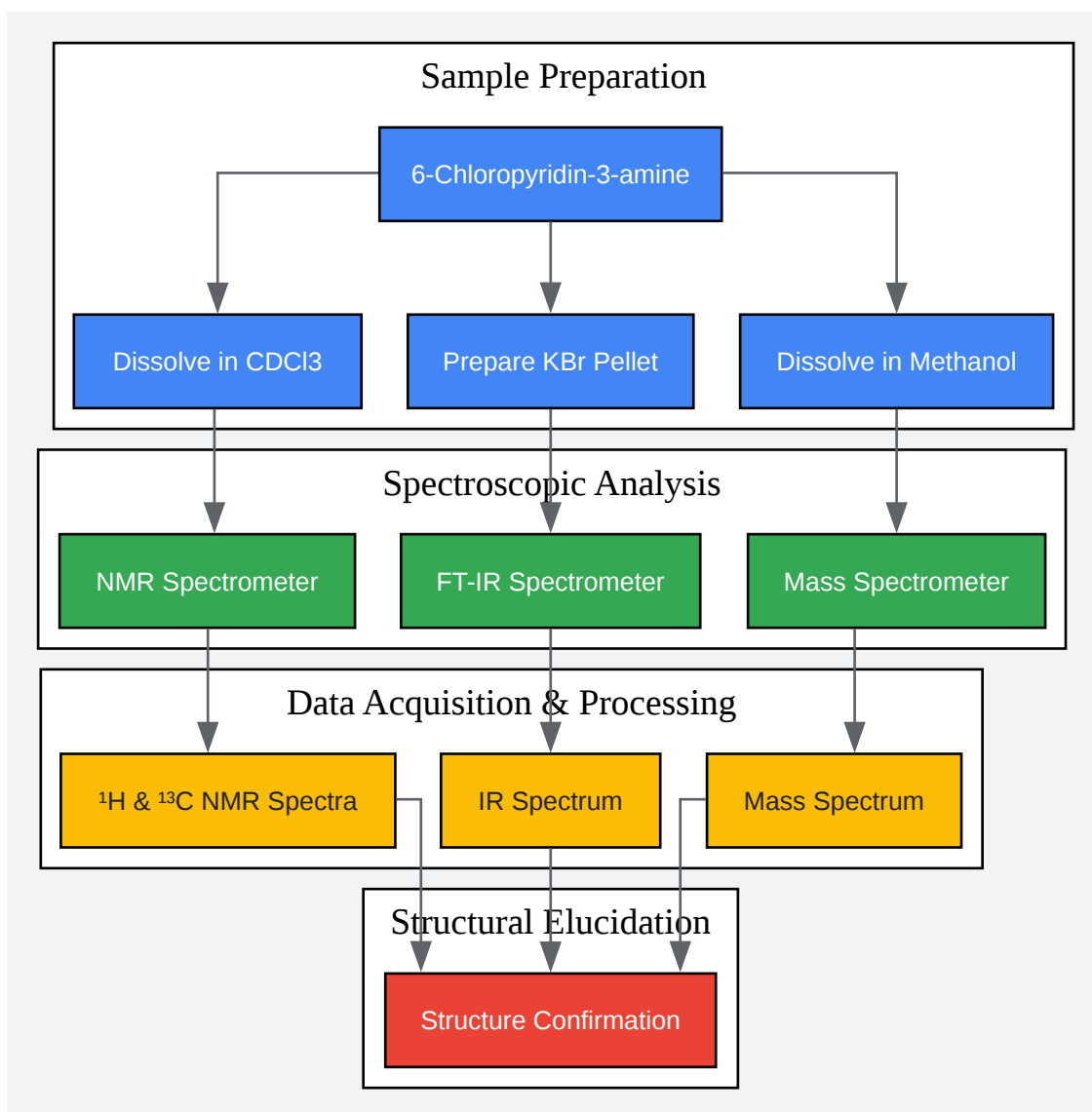
## Mass Spectrometry (MS)

The mass spectrum was obtained using a Thermo Fisher Scientific ISQ EC/ISQ EM single quadrupole mass spectrometer.

- **Sample Introduction:** A dilute solution of **6-Chloropyridin-3-amine** in methanol (approximately 1  $\mu\text{g/mL}$ ) was introduced into the ion source via direct infusion using a syringe pump at a flow rate of 10  $\mu\text{L/min}$ .
- **Ionization:** Electron Ionization (EI) was used with an electron energy of 70 eV. The ion source temperature was maintained at 250°C.
- **Mass Analysis:** The mass analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 50-500 amu.
- **Data Interpretation:** The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern. The isotopic distribution of chlorine ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) was used to confirm the presence of a chlorine atom in the molecule.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Chloropyridin-3-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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